molecular formula C16H13Br2N3O6 B11555572 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11555572
M. Wt: 503.1 g/mol
InChI Key: HSWMCDIGUXZDJD-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including bromine, methoxy, phenoxy, hydroxy, nitro, and hydrazide, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Phenoxy Substitution: The substitution of a phenoxy group onto the brominated aromatic ring.

    Hydrazide Formation: The reaction of the substituted phenoxy compound with hydrazine to form the acetohydrazide.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide with a nitrophenyl aldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromoanisole: A related compound with similar bromine and methoxy groups.

    2,6-dibromo-4-methoxyphenylamine: Another compound with bromine and methoxy substituents on an aromatic ring.

    Dibromophenols: A group of compounds with two bromine atoms and a hydroxyl group on a benzene ring.

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H13Br2N3O6

Molecular Weight

503.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2N3O6/c1-26-14-6-10(17)5-12(18)16(14)27-8-15(23)20-19-7-9-4-11(22)2-3-13(9)21(24)25/h2-7,22H,8H2,1H3,(H,20,23)/b19-7+

InChI Key

HSWMCDIGUXZDJD-FBCYGCLPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.